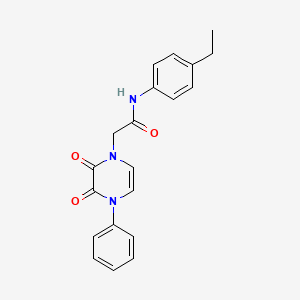
2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(4-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(4-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(4-ethylphenyl)acetamide typically involves the condensation of a pyrazine derivative with an acetamide derivative. The reaction conditions may include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base or acid, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its potential as a drug candidate for treating various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials or industrial processes.
作用机制
The mechanism of action of 2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(4-methylphenyl)acetamide
- 2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(4-propylphenyl)acetamide
Uniqueness
2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(4-ethylphenyl)acetamide is unique due to its specific substitution pattern on the pyrazine and acetamide moieties, which may confer distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-15-8-10-16(11-9-15)21-18(24)14-22-12-13-23(20(26)19(22)25)17-6-4-3-5-7-17/h3-13H,2,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQLHZYVAWXTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2987163.png)
![2-Ethoxy-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2987164.png)
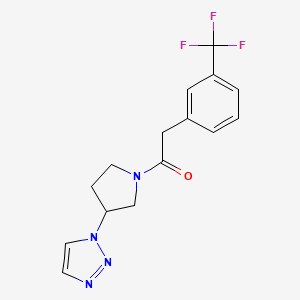

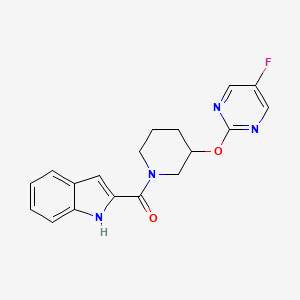
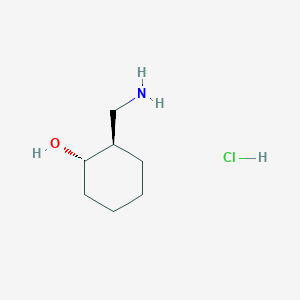


![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2987177.png)
![(E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide](/img/structure/B2987178.png)
![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(2-methylphenyl)methyl]-1,4-diazepane](/img/structure/B2987179.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2987181.png)
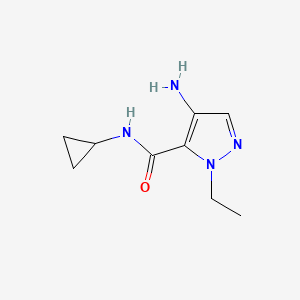
![2-[(4-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2987186.png)
